molecular formula C9H14BrNO2S B13064768 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13064768
M. Wt: 280.18 g/mol
InChI Key: GOHMUDKXVRFZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is a synthetic organic compound characterized by the presence of a bromothiophene moiety attached to an amino alcohol framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Alkylation: 3-Bromothiophene is then subjected to alkylation with a suitable alkyl halide, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is treated with an amine, such as methylamine, to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation using a diol precursor, such as 2-methylpropane-1,3-diol, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: De-brominated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of brominated thiophenes with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. The presence of the bromothiophene moiety suggests possible activity as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the amino alcohol framework can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: A simpler amino alcohol without the bromothiophene moiety.

    3-Bromothiophene: Lacks the amino alcohol framework, but shares the bromothiophene structure.

    N-Methyl-3-bromothiophen-2-ylmethanamine: Similar structure but without the diol component.

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is unique due to the combination of the bromothiophene moiety and the amino alcohol framework

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C9H14BrNO2S

Molecular Weight

280.18 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-8-7(10)2-3-14-8/h2-3,11-13H,4-6H2,1H3

InChI Key

GOHMUDKXVRFZQI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=C(C=CS1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.